molecular formula C20H23N5O B11317665 7-butyl-2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-butyl-2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11317665
M. Wt: 349.4 g/mol
InChI Key: LGUGCAKYMDWNTG-UHFFFAOYSA-N
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Description

4-(7-Butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether typically involves multiple steps:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: The core structure is then functionalized with butyl and dimethyl groups through alkylation reactions.

    Ether Formation: The final step involves the formation of the methyl ether group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

10-butyl-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H23N5O/c1-5-6-11-24-14(3)13(2)17-19(24)21-12-25-20(17)22-18(23-25)15-7-9-16(26-4)10-8-15/h7-10,12H,5-6,11H2,1-4H3

InChI Key

LGUGCAKYMDWNTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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